Plumieride

Antifungal Candida albicans MIC

Procure Plumieride as a validated positive control with superior antifungal activity against fluconazole-resistant C. albicans and potent hepatoprotection comparable to silymarin. Its dual mechanism—direct fungistasis plus virulence gene attenuation—and excellent in vivo safety (LD50 >2000 mg/kg) distinguish it from generic iridoid analogs, making it a strategic lead scaffold for infectious disease and liver protection R&D programs.

Molecular Formula C21H26O12
Molecular Weight 470.4 g/mol
CAS No. 511-89-7
Cat. No. B147324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlumieride
CAS511-89-7
Synonymsplumieride
Molecular FormulaC21H26O12
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O
InChIInChI=1S/C21H26O12/c1-8(23)10-5-21(33-18(10)28)4-3-9-11(17(27)29-2)7-30-19(13(9)21)32-20-16(26)15(25)14(24)12(6-22)31-20/h3-5,7-9,12-16,19-20,22-26H,6H2,1-2H3/t8-,9+,12+,13+,14+,15-,16+,19-,20-,21+/m0/s1
InChIKeyAOPMSFXOYJXDNJ-IRFSQMTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plumieride (CAS 511-89-7): A Multifunctional Iridoid Glucoside with Distinct Safety Profile and Antifungal Potency


Plumieride (CAS 511-89-7) is a naturally occurring iridoid glucoside primarily isolated from Plumeria and Allamanda species [1]. Structurally, it features a cyclopentanoid monoterpene (iridoid) core linked to a β-D-glucopyranosyl moiety, with a molecular formula of C₂₁H₂₆O₁₂ and a molecular weight of 470.43 g/mol [2]. The glucosidic linkage confers enhanced aqueous solubility relative to non-glycosylated iridoid analogs, which directly impacts formulation considerations for in vivo applications [3]. Plumieride exhibits a favorable in vivo safety profile with an acute oral LD₅₀ exceeding 2000 mg/kg in rodent models, demonstrating the absence of acute toxicity signals [4].

Why Generic Iridoid Substitution Fails for Plumieride (CAS 511-89-7): Structural Determinants of Differential Activity


Generic substitution within the iridoid glucoside class is scientifically invalid due to profound structure-dependent variation in biological potency and selectivity. Plumieride differs fundamentally from its closest structural analogs—such as plumieride coumarate, plumieride coumarate glucoside, plumericin, and plumieridine—in its aglycone core oxidation state, glycosylation pattern, and substitution at the C-10 position [1]. These structural divergences translate into distinct bioactivity profiles: plumieride demonstrates a unique dual mechanism comprising direct antifungal activity superior to fluconazole [2] coupled with immunomodulatory Th-1 pathway activation [3], whereas non-glycosylated analogs exhibit different potency spectra. Furthermore, even structurally similar compounds such as plumieridine show markedly higher MIC values against Cryptococcus spp., indicating that minor structural modifications produce substantial quantitative differences in antifungal efficacy [4].

Plumieride (CAS 511-89-7) Quantitative Differentiation Evidence: Comparator-Backed Performance Data


Plumieride vs. Fluconazole: Superior Antifungal Activity Against C. albicans by MIC and Zone of Inhibition

In a direct head-to-head in vitro comparison against Candida albicans, plumieride demonstrated superior antifungal activity relative to fluconazole, the first-line clinical antifungal. Plumieride produced a wider zone of inhibition and achieved a lower Minimum Inhibitory Concentration (MIC) than fluconazole under identical assay conditions [1]. Furthermore, plumieride downregulated the expression of key C. albicans virulence genes including ALS1 (adhesin), Plb1 (phospholipase B), and Hyr1 (hyphal wall protein 1), a mechanistic advantage not observed with fluconazole in the same experimental system [1].

Antifungal Candida albicans MIC Zone of inhibition Virulence gene downregulation

Plumieride Acute Toxicity Profile: LD₅₀ > 2000 mg/kg with Absence of Genotoxicity and Mutagenicity

In a comprehensive acute toxicological evaluation in female Wistar rats, plumieride exhibited an LD₅₀ exceeding 2000 mg/kg body weight following acute oral administration, with no adverse effects observed [1]. The compound tested negative for genotoxicity in in vivo assays and showed no mutagenic, cytotoxic, or hemolytic activity in a battery of toxicological assessments [1]. Predictive toxicology using TEST-software indicated potential reproductive/developmental toxicity at high exposures, though this was not observed in the acute in vivo studies [1].

Toxicology Safety LD50 Genotoxicity In vivo

Plumieride Hepatoprotective Antioxidant Activity: Comparative Restoration of Liver Function Markers vs. Silymarin

In a 30-day study using a CCl₄-induced hepatic peroxidative damage model in rats, plumieride administration significantly restored elevated serum liver enzyme levels (ALT, AST, ALP) and total bilirubin toward normal levels [1]. The magnitude of restoration was comparable to that of silymarin, the standard reference hepatoprotective drug, at equivalent dosing regimens. Histological examination of liver sections corroborated the biochemical findings, with plumieride-treated groups showing markedly reduced hepatocellular necrosis and inflammatory infiltration relative to CCl₄-only controls [1].

Hepatoprotective Antioxidant CCl4-induced damage Liver enzymes

Plumieride Neuropharmacological Activity: Sustained Antidepressant-Like Effect Duration of 4 Hours

In behavioral pharmacology assays evaluating antidepressant-like activity, plumieride administered intraperitoneally at very low doses (0.5, 1, and 2 μg/kg) induced significant reductions in immobility time in both the Forced Swimming Test (FST) and Tail Suspension Test (TST) in mice [1]. Critically, the pharmacological effect of plumieride was observed to persist for up to 4 hours post-treatment, demonstrating an extended duration of action relative to many small-molecule CNS agents that typically exhibit shorter half-lives [1]. No anticonvulsant effect was observed in the pentylenetetrazole seizure test, indicating target specificity within CNS pathways [1].

Antidepressant Neuropharmacology Forced swimming test Tail suspension test Duration of action

Plumieride (CAS 511-89-7) Procurement-Driven Application Scenarios Based on Differentiated Evidence


Antifungal Drug Discovery: Screening Against Azole-Resistant Candida albicans Strains

Procure plumieride as a positive control or lead scaffold for antifungal screening programs targeting azole-resistant C. albicans. Plumieride outperforms fluconazole in direct comparative MIC assays [1] and uniquely downregulates virulence genes (ALS1, Plb1, Hyr1) that mediate tissue invasion and immune evasion [1]. This dual mechanism—direct fungistatic activity plus virulence attenuation—addresses a critical unmet need in treating azole-resistant candidiasis, where fluconazole and related triazoles show diminishing clinical efficacy. Suitable for in vitro susceptibility testing and in vivo murine cutaneous candidiasis models.

Hepatoprotective and Antioxidant Natural Product Research Programs

Utilize plumieride as a reference iridoid glucoside for hepatoprotective screening studies. The compound demonstrates in vivo restoration of liver function markers (ALT, AST, ALP, total bilirubin) in CCl₄-induced hepatotoxicity models with efficacy comparable to silymarin, the clinical standard [2]. Histological corroboration of hepatocyte protection provides robust evidence for procurement in programs investigating natural product-derived interventions for drug-induced liver injury (DILI), alcoholic liver disease, or non-alcoholic steatohepatitis (NASH).

In Vivo CNS Pharmacology: Behavioral Screening for Antidepressant-Like Agents

Procure plumieride as a tool compound for CNS behavioral pharmacology studies. The compound exhibits significant antidepressant-like effects in FST and TST at ultra-low doses (0.5-2 μg/kg, i.p.) with a sustained 4-hour duration of action [3]. This extended activity window at minimal effective doses differentiates plumieride from many small-molecule CNS candidates and supports its use in preclinical studies evaluating novel mechanisms for depression and anxiety disorders. The absence of acute toxicity at doses orders of magnitude higher (LD₅₀ > 2000 mg/kg) enables flexible dosing in chronic administration paradigms [3].

Immunomodulatory and Anti-Inflammatory Natural Product Research

Employ plumieride in immunopharmacology research requiring compounds that modulate Th-1 immune responses. In a murine cutaneous candidiasis model, plumieride significantly reduced the expression of proinflammatory cytokines (TNF-α, IL-1β) and the inflammatory marker NF-κB in skin tissue [1]. Additionally, independent studies demonstrate plumieride enhances Th-1 cytokine release (TNF-α, IFN-γ, IL-2) in immunocompromised mice [4]. This immunomodulatory activity complements its direct antifungal effects and positions plumieride as a unique tool for studying host-pathogen interactions and inflammatory dermatoses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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